molecular formula C9H10N2 B063755 N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine CAS No. 183864-41-7

N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine

Cat. No. B063755
CAS RN: 183864-41-7
M. Wt: 146.19 g/mol
InChI Key: UGYRUDLKXMIKQE-OXQFJFEGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine, also known as PYRIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PYRIM is a pyridine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively investigated.

Mechanism of Action

N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine has been shown to bind to the nicotinic acetylcholine receptor, a ligand-gated ion channel that is involved in synaptic transmission and plasticity. This compound binds to a specific site on the receptor, causing a conformational change that leads to the opening of the ion channel and the influx of cations, such as sodium and calcium. This influx of cations depolarizes the neuron, leading to the release of neurotransmitters and the propagation of the signal to other neurons.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the enhancement of synaptic transmission and plasticity, the modulation of ion channel activity, and the activation of intracellular signaling pathways. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity. Additionally, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in microglia.

Advantages and Limitations for Lab Experiments

N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine has several advantages for lab experiments, including its high potency and selectivity for the nicotinic acetylcholine receptor, its ability to cross the blood-brain barrier, and its stability in physiological conditions. However, this compound also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine, including the development of more potent and selective analogs, the investigation of its effects on other ion channels and receptors, and the exploration of its potential as a therapeutic agent for neurodegenerative diseases. Additionally, this compound could be used as a tool for optogenetics, allowing for the precise control of neuronal activity in vivo. Finally, the use of this compound in combination with other compounds could lead to the development of novel treatments for neurological disorders.

Synthesis Methods

N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine can be synthesized using different methods, including the reaction of 3-pyridinecarboxaldehyde with propargylamine, followed by the reduction of the resulting Schiff base with sodium borohydride. Another method involves the reaction of 3-aminopyridine with propargyl aldehyde, followed by the reduction of the resulting imine with sodium borohydride. These methods have been optimized to achieve high yields and purity of this compound.

Scientific Research Applications

N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine has been investigated for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. In biochemistry, this compound has been used as a probe to study the structure and function of proteins, such as the nicotinic acetylcholine receptor. In neuroscience, this compound has been investigated for its effects on synaptic transmission and plasticity, as well as its potential as a tool for optogenetics.

properties

CAS RN

183864-41-7

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

N-[(Z)-prop-1-enyl]-1-pyridin-3-ylmethanimine

InChI

InChI=1S/C9H10N2/c1-2-5-10-7-9-4-3-6-11-8-9/h2-8H,1H3/b5-2-,10-7?

InChI Key

UGYRUDLKXMIKQE-OXQFJFEGSA-N

Isomeric SMILES

C/C=C\N=CC1=CN=CC=C1

SMILES

CC=CN=CC1=CN=CC=C1

Canonical SMILES

CC=CN=CC1=CN=CC=C1

synonyms

1-Propen-1-amine,N-(3-pyridinylmethylene)-,(Z,E)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.